5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine
Description
5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a chloro substituent at position 5 and a 6-iodoindolin-1-yl group at position 4. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H10ClIN4 |
|---|---|
Molecular Weight |
372.59 g/mol |
IUPAC Name |
5-chloro-4-(6-iodo-2,3-dihydroindol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClIN4/c13-9-6-16-12(15)17-11(9)18-4-3-7-1-2-8(14)5-10(7)18/h1-2,5-6H,3-4H2,(H2,15,16,17) |
InChI Key |
NVBLFILSAYHNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)I)C3=NC(=NC=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro and indolinyl substituents. The final step involves the iodination of the indolinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The indolinyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
The substituents on the pyrimidine ring critically determine physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated based on molecular formula C₁₂H₁₀ClIN₄.
Key Observations:
Indoline vs. Indole Substituents : The 6-iodoindolin-1-yl group in the target compound introduces a saturated bicyclic structure compared to the aromatic indole in CDK7 inhibitors (e.g., compound from ). Saturation may enhance conformational stability and alter binding pocket interactions in kinase targets.
Halogen Effects : Iodine at position 5 (target compound) vs. bromine () or chlorine () affects electronic properties. Iodine’s larger atomic radius and polarizability may improve hydrophobic interactions in biological targets.
Functional Group Diversity: Methoxy () and methylsulfanyl () groups influence solubility and metabolic stability.
Biological Activity
5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amine (CAS No. 1202764-88-2) is a pyrimidine derivative that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This compound's structure incorporates both a pyrimidine and an indole moiety, which are known to exhibit various biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different cancer cell lines.
- Molecular Formula : C₁₂H₁₀ClIN₄
- Molecular Weight : 372.59 g/mol
- Structure : The compound features a chloro substituent at the 5-position and an iodoindole group at the 4-position of the pyrimidine ring.
Synthesis
The synthesis of this compound typically involves multi-step procedures that may include:
- Formation of the pyrimidine backbone.
- Introduction of the chloro and iodo substituents through halogenation reactions.
- Coupling reactions to attach the indole moiety.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its effectiveness compared to other known compounds:
| Cell Line | Compound | PGI (Percent Growth Inhibition) | Reference |
|---|---|---|---|
| SNB-19 | This compound | 65.12 | |
| NCI-H460 | This compound | 55.61 | |
| MCF7 | This compound | 24.79 | |
| NCI-H522 | 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amines | 23.32 |
The compound demonstrated a dose-dependent response in inhibiting tumor growth, with maximum efficacy observed at concentrations around 10 µM.
The mechanism by which 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amines exert their anticancer effects appears to be multifaceted:
- Tubulin Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of tubulin, disrupting microtubule dynamics, which is crucial for cell division.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
- Inhibition of Cell Proliferation : It inhibits key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Non-Small Cell Lung Cancer (NSCLC) : In a study conducted on NSCLC cell lines, treatment with 5-Chloro-4-(6-iodoindolin-1-yl)pyrimidin-2-amines resulted in significant tumor regression in xenograft models, correlating with increased apoptosis markers.
- Breast Cancer Model : In MCF7 breast cancer cells, the compound exhibited synergistic effects when combined with standard chemotherapy agents, leading to enhanced cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
